molecular formula C12H13ClN4 B2619463 N-(2-amino-6-chloro-4-pyrimidinyl)-N-phenethylamine CAS No. 122862-39-9

N-(2-amino-6-chloro-4-pyrimidinyl)-N-phenethylamine

Cat. No. B2619463
Key on ui cas rn: 122862-39-9
M. Wt: 248.71
InChI Key: BQBIYKWCXMWSJY-UHFFFAOYSA-N
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Patent
US08697685B2

Procedure details

A mixture of 4,6-dichloro-2-pyrimidinamine (815 mg, 5.0 mmol), (2-phenylethyl)amine (665 mg, 5.5 mmol) and triethylamine (1.0 g, 10 mmol) in CH3OH (20 mL) was stirred at 60° C. for 2 hours. The reaction mixture was concentrated, and the resulting residue was subjected to flash chromatography on SiO2 (eluent: 1/1 EtOAc/petroleum ether) to afford the title compound (1.0 g, 81%) as light yellow solid. LC-MS (ES) m/z=249 [M+H]+.
Quantity
815 mg
Type
reactant
Reaction Step One
Quantity
665 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([NH2:9])[N:3]=1.[C:10]1([CH2:16][CH2:17][NH2:18])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(N(CC)CC)C>CO>[Cl:8][C:6]1[N:5]=[C:4]([NH2:9])[N:3]=[C:2]([NH:18][CH2:17][CH2:16][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
815 mg
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)N
Name
Quantity
665 mg
Type
reactant
Smiles
C1(=CC=CC=C1)CCN
Name
Quantity
1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC(=NC(=N1)N)NCCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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